Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Overview
Description
Methyl 5-bromo-3-cyano-2-hydroxybenzoate is a chemical compound with the molecular formula C10H6BrNO3. It is an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a hydroxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-cyano-2-hydroxybenzoate typically involves the bromination of methyl 3-cyano-2-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines from the reduction of the cyano group.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-cyano-3-hydroxybenzoate
- Methyl 3-bromo-5-cyano-2-hydroxybenzoate
- Methyl 5-chloro-3-cyano-2-hydroxybenzoate
Uniqueness
Methyl 5-bromo-3-cyano-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the cyano group at the 3-position makes it a valuable intermediate for synthesizing a variety of bioactive compounds.
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIUKXUDALQOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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